molecular formula C14H13Cl2NO B8664502 2-Amino-1,1-bis(4-chlorophenyl)ethanol CAS No. 5949-45-1

2-Amino-1,1-bis(4-chlorophenyl)ethanol

Cat. No.: B8664502
CAS No.: 5949-45-1
M. Wt: 282.2 g/mol
InChI Key: NEBLOWDPQKVZJW-UHFFFAOYSA-N
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Description

2-Amino-1,1-bis(4-chlorophenyl)ethanol is a useful research compound. Its molecular formula is C14H13Cl2NO and its molecular weight is 282.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

5949-45-1

Molecular Formula

C14H13Cl2NO

Molecular Weight

282.2 g/mol

IUPAC Name

2-amino-1,1-bis(4-chlorophenyl)ethanol

InChI

InChI=1S/C14H13Cl2NO/c15-12-5-1-10(2-6-12)14(18,9-17)11-3-7-13(16)8-4-11/h1-8,18H,9,17H2

InChI Key

NEBLOWDPQKVZJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)(C2=CC=C(C=C2)Cl)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound is prepared by combining 4,4′-dichlorobenzophenone (5 g, 20 mmol) and zinc iodide (480 mg, 1.49 mmol) in DCM (100 mL). Trimethylsilyl cyanide (2.17 g, 21.9 mmol) is added, and the reaction is stirred at room temperature for 18 hours. The reaction is washed with water (100 mL) and dried over magnesium sulfate, before filtering and removal of the solvent under reduced pressure. The residue is redissolved in dry THF (40 mL), 1.0M borane in THF (40 mL) is added, and the reaction is stirred at reflux for 24 hours. After cooling, the volatile components are removed under reduced pressure, the residue is taken up in methanol (100 mL). Concentrated hydrochloric acid is added, and the reaction is refluxed for a further 2 hours, before once more removing the volatile components under reduced pressure, to give the title compound as a hydrochloride salt.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
480 mg
Type
catalyst
Reaction Step Four

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